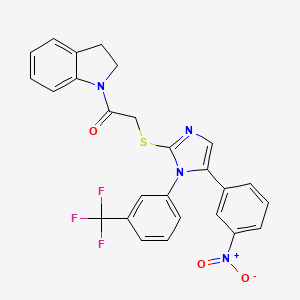
Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate” is a chemical compound with the CAS Number: 1072944-71-8 . It has a molecular weight of 219.04 and its IUPAC name is methyl (4-bromo-1H-pyrazol-1-yl)acetate . It is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The linear formula of this compound is C6H7BrN2O2 . The InChI Code is 1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 .Physical And Chemical Properties Analysis
This compound is a colorless or white solid or liquid . It has a high GI absorption, is BBB permeant, and is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.96 cm/s . It has a consensus Log Po/w of 0.97 , indicating its lipophilicity. It is very soluble, with a solubility of 2.54 mg/ml or 0.0116 mol/l according to ESOL, 7.53 mg/ml or 0.0344 mol/l according to Ali, and 3.89 mg/ml or 0.0177 mol/l according to SILICOS-IT .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate and its derivatives are key intermediates in the synthesis of complex molecules. For instance, they have been used in the synthesis of pyridyl–pyrazole-3-one derivatives, which exhibit selective cytotoxicity against tumor cell lines without harming normal cells, suggesting potential in cancer therapy Q. Huang et al., 2017. Such compounds are characterized by their unique structural features, which can be elucidated through various analytical techniques including IR, NMR, and X-ray crystallography.
Antimicrobial Activity
Novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety synthesized from pyrazole derivatives have demonstrated antimicrobial activity. This suggests that methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate could serve as a precursor for antimicrobial agents, addressing the need for new therapeutics against resistant strains M. D. Reddy et al., 2013.
Anticancer and Anti-Inflammatory Agents
Derivatives of pyrazole have shown promise as anticancer and anti-inflammatory agents. A series of N-phenylpyrazole derivatives were synthesized and found to have interesting antimicrobial properties, with some showing potent activity against pathogenic yeast and moulds. This suggests potential applications in developing new therapeutic agents for fungal infections and possibly for cancer A. Farag et al., 2008.
Molecular Docking Studies
Molecular docking studies of pyrazole-imidazole-triazole hybrids have provided insights into their antimicrobial efficacy, further highlighting the utility of methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate derivatives in drug discovery Suman Punia et al., 2021.
Corrosion Inhibition
Pyrazoline derivatives have been explored for their potential role in corrosion inhibition of mild steel in acidic environments, demonstrating the chemical versatility of methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate derivatives beyond biological applications H. Lgaz et al., 2020.
Safety and Hazards
Zukünftige Richtungen
While the specific future directions for “Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate” are not mentioned in the search results, it’s worth noting that pyrazole-containing compounds have received attention for the development of new pesticides in recent years due to their various biological activities, high selectivities, and low toxicities .
Wirkmechanismus
Target of Action
Methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate is a pyrazole derivative. Pyrazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal . .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Given the broad range of activities exhibited by pyrazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
It is known that the compound is highly soluble , which could potentially influence its bioavailability.
Result of Action
Given the broad range of biological activities exhibited by pyrazole derivatives, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature could potentially influence its stability.
Eigenschaften
IUPAC Name |
methyl 2-(4-bromo-1H-pyrazol-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-11-6(10)2-5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZJMZXJUQLLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=NN1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

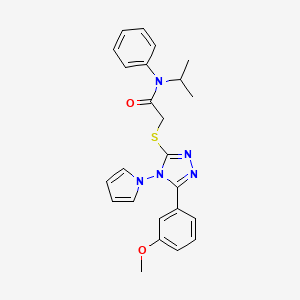
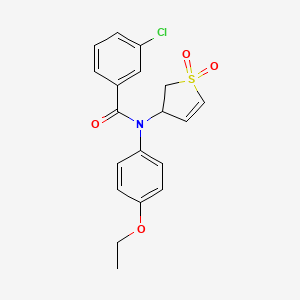

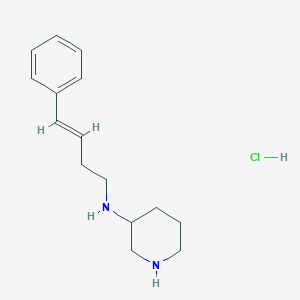
![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2992091.png)
![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2992092.png)
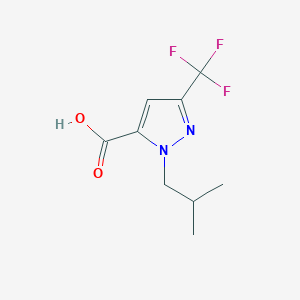
![4-Cyclobutyl-6-[[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2992097.png)
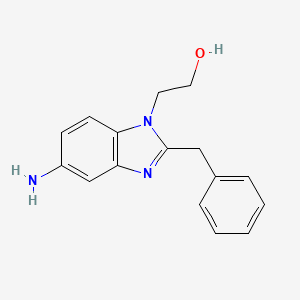
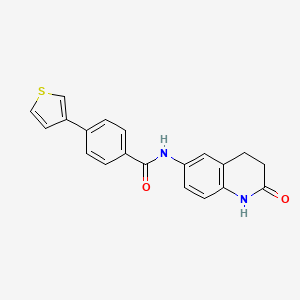
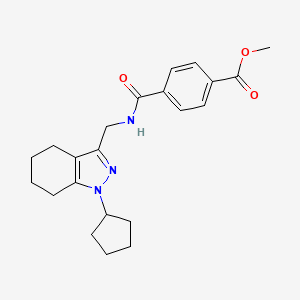
![N-(3-Methylsulfonylpropyl)-N-[(3-propylphenyl)methyl]prop-2-enamide](/img/structure/B2992104.png)

